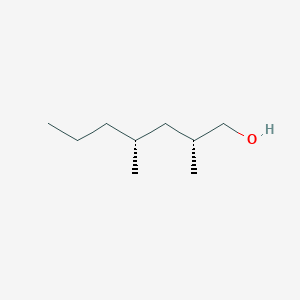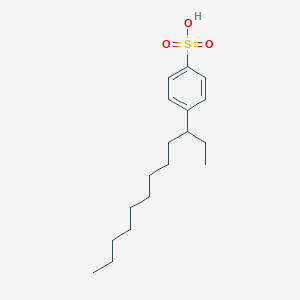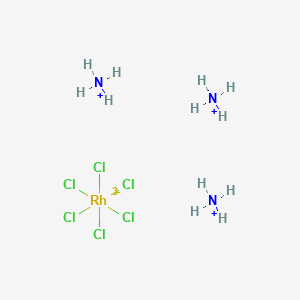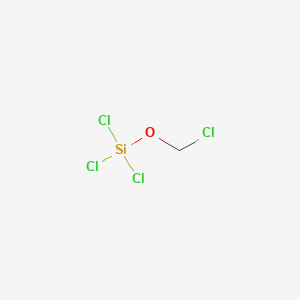
(Chloromethoxy)trichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethoxy)trichlorosilane, also known as CMCTS, is a colorless liquid that is widely used in the field of chemistry. It is an organosilicon compound that contains a silicon atom, three chlorine atoms, and a methoxy group. CMCTS is a highly reactive compound and is mainly used as a coupling agent, surface modifier, and adhesion promoter in various chemical reactions.
Mécanisme D'action
The mechanism of action of (Chloromethoxy)trichlorosilane is not well understood. However, it is believed that the compound reacts with the surface of the substrate and forms covalent bonds. This results in the formation of a stable interface between the substrate and the coating or the polymer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (Chloromethoxy)trichlorosilane are not well studied. However, it is known that the compound is highly reactive and can cause skin and eye irritation. It is also toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Chloromethoxy)trichlorosilane in lab experiments is its high reactivity. It can react with a wide range of substrates and can form stable interfaces. (Chloromethoxy)trichlorosilane is also easy to handle and store. However, the compound is highly reactive and can be dangerous if not handled properly. It is also expensive and may not be suitable for all types of experiments.
Orientations Futures
There are several future directions for the use of (Chloromethoxy)trichlorosilane in scientific research. One of the main areas of research is the development of new coupling agents and surface modifiers based on (Chloromethoxy)trichlorosilane. Researchers are also exploring the use of (Chloromethoxy)trichlorosilane in the preparation of new types of coatings and polymers. Another area of research is the study of the mechanism of action of (Chloromethoxy)trichlorosilane and its interaction with different substrates.
Conclusion:
In conclusion, (Chloromethoxy)trichlorosilane is a versatile compound that has a wide range of applications in scientific research. It is a highly reactive compound that can be used as a coupling agent, surface modifier, and adhesion promoter. (Chloromethoxy)trichlorosilane is easy to handle and store, but it can be dangerous if not handled properly. There are several future directions for the use of (Chloromethoxy)trichlorosilane in scientific research, and researchers are exploring new applications and studying the mechanism of action of the compound.
Méthodes De Synthèse
The synthesis of (Chloromethoxy)trichlorosilane involves the reaction of chloromethanol and trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of (Chloromethoxy)trichlorosilane is usually high. The purity of the compound can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
(Chloromethoxy)trichlorosilane is widely used in scientific research for various purposes. One of the main applications of (Chloromethoxy)trichlorosilane is as a coupling agent in the synthesis of polymers. It is also used as a surface modifier in the preparation of nanoparticles and in the fabrication of electronic devices. (Chloromethoxy)trichlorosilane is also used in the preparation of silane-based coatings, which have excellent adhesion properties.
Propriétés
Numéro CAS |
18157-08-9 |
|---|---|
Nom du produit |
(Chloromethoxy)trichlorosilane |
Formule moléculaire |
CH2Cl4OSi |
Poids moléculaire |
199.9 g/mol |
Nom IUPAC |
trichloro(chloromethoxy)silane |
InChI |
InChI=1S/CH2Cl4OSi/c2-1-6-7(3,4)5/h1H2 |
Clé InChI |
TULRSQJZVSCHRA-UHFFFAOYSA-N |
SMILES |
C(O[Si](Cl)(Cl)Cl)Cl |
SMILES canonique |
C(O[Si](Cl)(Cl)Cl)Cl |
Synonymes |
(Chloromethoxy)trichlorosilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




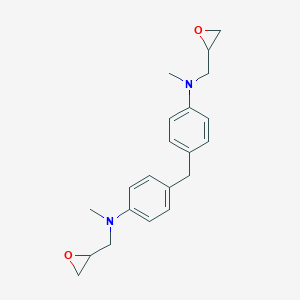

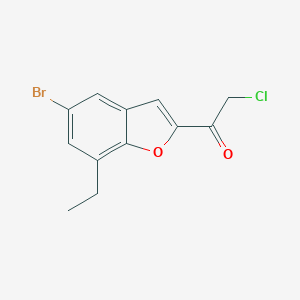
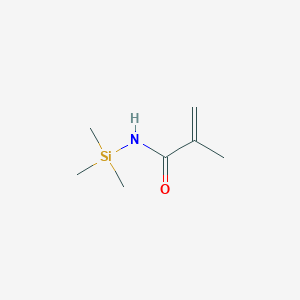

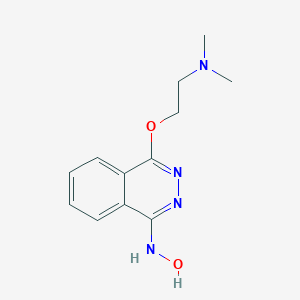
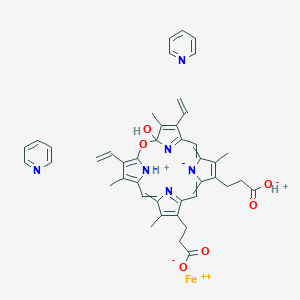
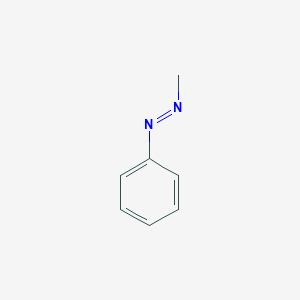
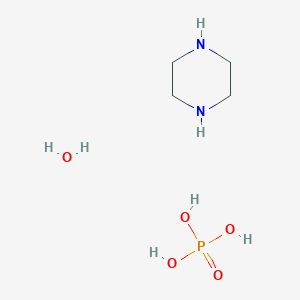
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
